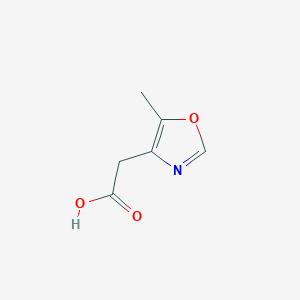5-Methyloxazole-4-acetic Acid
CAS No.: 1507656-31-6
Cat. No.: VC6902749
Molecular Formula: C6H7NO3
Molecular Weight: 141.126
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1507656-31-6 |
|---|---|
| Molecular Formula | C6H7NO3 |
| Molecular Weight | 141.126 |
| IUPAC Name | 2-(5-methyl-1,3-oxazol-4-yl)acetic acid |
| Standard InChI | InChI=1S/C6H7NO3/c1-4-5(2-6(8)9)7-3-10-4/h3H,2H2,1H3,(H,8,9) |
| Standard InChI Key | ORRSLIXXIMTKIU-UHFFFAOYSA-N |
| SMILES | CC1=C(N=CO1)CC(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
5-Methyloxazole-4-acetic acid (C₆H₇NO₃) consists of a five-membered oxazole ring containing nitrogen and oxygen atoms at positions 1 and 3, respectively. The methyl group at position 5 and the acetic acid side chain at position 4 confer distinct electronic and steric properties. The oxazole ring’s aromaticity and the polarity of the carboxylic acid group influence its solubility in polar solvents and reactivity in substitution reactions .
Key Structural Data:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₇NO₃ | |
| Molecular Weight | 141.13 g/mol | |
| SMILES | CC1=C(N=CO1)CC(=O)O | |
| InChI Key | XEWJNPORMBGGKZ-UHFFFAOYSA-N |
Synthesis and Optimization
Classical Synthetic Routes
The synthesis of oxazole derivatives often begins with cyclization reactions. For 5-methyloxazole-4-acetic acid, a multi-step approach is employed:
-
Ethyl Acetoacetate Activation: Ethyl acetoacetate reacts with triethylorthoformate and acetic anhydride at 75–150°C to form ethyl ethoxymethyleneacetoacetate .
-
Cyclization with Hydroxylamine: Hydroxylamine sulfate induces cyclization under acidic conditions (−20°C to 10°C), yielding ethyl-5-methylisoxazole-4-carboxylate .
-
Hydrolysis to Carboxylic Acid: Strong acid hydrolysis (e.g., HCl) converts the ester to 5-methylisoxazole-4-carboxylic acid .
-
Side Chain Introduction: The acetic acid moiety is introduced via nucleophilic substitution or lithiation-carboxylation strategies .
Critical Optimization:
-
Using hydroxylamine sulfate instead of hydrochloride reduces isomeric impurities (e.g., ethyl-3-methylisoxazole-4-carboxylate) to <0.1% .
-
Lithiation at the 4-position with n-butyllithium enables precise functionalization, as demonstrated in 3-phenyl-5-chloroisoxazole derivatives .
Physicochemical Properties
Solubility and Stability
The compound exhibits limited water solubility due to its aromatic oxazole core but dissolves in polar aprotic solvents (e.g., DMSO, acetone). The acetic acid group enhances solubility in basic aqueous solutions via deprotonation. Stability studies indicate susceptibility to strong acids and bases, necessitating storage at neutral pH and low temperatures .
Thermal Properties:
Applications in Medicinal Chemistry
Antibacterial Agents
Oxazole derivatives are pivotal in penicillin analogs. For example, 3-phenyl-5-chloroisoxazole-4-carboxylic acid (a structural analog) reacts with 6-aminopenicillanic acid to form isoxazolylpenicillins, which exhibit broad-spectrum antibacterial activity . The acetic acid side chain enhances binding to bacterial transpeptidases, disrupting cell wall synthesis.
Drug Intermediate Synthesis
5-Methyloxazole-4-acetic acid serves as a precursor for trifluoromethyl anilides, such as 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. This compound, synthesized via reaction with trifluoromethyl aniline (TFMA) and triethylamine, is a key intermediate in antidiabetic and anti-inflammatory agents .
Recent Research Advancements
Lithiation-Carboxylation Strategies
Studies on 3,5-disubstituted isoxazoles reveal that lithiation at the 4-position enables efficient carboxylation. For instance, treating 3-phenyl-5-chloroisoxazole with n-butyllithium and CO₂ yields 3-phenyl-5-chloroisoxazole-4-carboxylic acid in 80% yield . This method avoids ester hydrolysis pitfalls and is adaptable to 5-methyloxazole-4-acetic acid synthesis.
By-Product Mitigation
Patent US20030139606A1 highlights process innovations:
-
Reverse Addition Techniques: Adding TFMA to acid chlorides minimizes localized basification, reducing by-product (CATA) formation to 0.0006% .
-
Solvent Selection: Toluene optimizes thionyl chloride reactions, improving 5-methylisoxazole-4-carbonyl chloride purity .
Challenges and Future Directions
Synthetic Limitations
Current routes face challenges in regioselectivity during cyclization and functionalization. For example, competing O- and N-methylation in diazomethane reactions generates isomeric by-products . Computational modeling and catalyst design (e.g., palladium-mediated cross-coupling) could enhance precision.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume